molecular formula C21H34O2 B600771 Urushiol CAS No. 53237-59-5

Urushiol

Cat. No. B600771
CAS RN: 53237-59-5
M. Wt: 318.49
InChI Key:
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Description

Urushiol is an oily mixture of organic compounds with allergenic properties found in plants of the family Anacardiaceae, especially Toxicodendron spp. (e.g., poison oak, Chinese lacquer tree, poison ivy, poison sumac), Comocladia spp. (maidenplums), Metopium spp. (poisonwood), and also in parts of the mango tree as well as the fruit of the cashew tree . The name urushiol is derived from the Japanese word for the lacquer tree, Toxicodendron vernicifluum .


Molecular Structure Analysis

Urushiol molecules are known as catechols, based on a ring of six carbon atoms, with alcohol groups attached to two of them and then a string of hydrocarbons trailing off another . The typical chemical structure of urushiol consists of an unsaturated alkyl chain connected to a catechol ring .


Chemical Reactions Analysis

Urushiol undergoes oxidation and polymerization in the tree’s sap in the presence of moisture, allowing it to form a hard lacquer . The electropolymerization of urushiol analogues on copper was found to be practical due to their higher aerobic stability than urushiol .


Physical And Chemical Properties Analysis

Urushiol has excellent durability and has been used as a paint and adhesive in applications such as tableware, daily necessities, and Buddhist altars, supporting the lifestyle and culture of the Japanese people . It has high corrosion resistance, hardness, durability, and thermal stability .

Scientific Research Applications

  • Antibacterial Properties : Urushiol has demonstrated antibacterial effects against Helicobacter pylori, indicating its potential in treating bacterial infections (Suk et al., 2011).

  • Anticancer Activity : Studies have shown urushiol's cytotoxic effects on human ovarian cancer cells, suggesting its potential as an antitumor agent. Its ability to trigger apoptosis in cancer cells highlights its significance in cancer research (Choi et al., 2001); (Kim et al., 2013).

  • Allergenic Properties : Urushiol is a potent contact allergen. Research has explored its role in contact dermatitis and the development of tolerance to urushiol in humans (Bonnekoh et al., 2018); (Epstein et al., 1981).

  • Chemical Analysis and Detection : Techniques like MALDI-MS imaging and high-performance liquid chromatography have been used to analyze and detect urushiols in plant tissues, providing insights into their spatial distribution and chemical structure (Aziz et al., 2017); (Yamauchi et al., 1981).

  • Pharmacological Applications : Research into urushiol's pharmacological properties, like its absorption and metabolism in the body, informs its potential uses and safety profile in medicine (Jeong et al., 2020).

  • Detoxification and Neutralization : Studies have investigated methods to remove or neutralize the allergenic properties of urushiols, enhancing their usability in various applications (Jeong et al., 2020); (Choi et al., 2007).

Future Directions

An artificial urushi material was developed by chemical transformations of phenylpropanoids available from enzymatic degradation of woody lignin, demonstrating the potential of renewable biomass in materials science and technology . This work paves a way for the synthesis of high-performance urushiol analogues with potential applications as metal protection materials .

properties

IUPAC Name

3-[(8E,11E)-pentadeca-8,11-dienyl]benzene-1,2-diol;3-[(8E,11E)-pentadeca-8,11,14-trienyl]benzene-1,2-diol;3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol;3-[(E)-pentadec-8-enyl]benzene-1,2-diol;3-pentadecylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O2.C21H34O2.C21H32O2.2C21H30O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3;7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3;2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3;2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b;8-7+;5-4+,8-7+;3-2+,5-4+,8-7+;5-4+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARRXYBJLBIVAK-UEMSJJPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.CCC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O.C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H162O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1584.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow liquid; [Merck Index]
Record name Urushiol
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Boiling Point

200 °C
Record name URUSHIOL
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Solubility

Soluble in alcohol, ether, and benzene
Record name URUSHIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.968
Record name URUSHIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Allergic contact dermatitis to poison ivy (Toxicodendron radicans) is believed to be mediated by T lymphocytes specific for the hapten urushiol. Activated T lymphocytes may produce pathology by a variety of mechanisms including direct cytotoxicity, production of lymphokines, recruitment of non-specific effector cells, non-specific cytotoxicity, and possibly autologous DR reactivity. The regulation and pathogenesis of this condition was studied by cloning and characterizing urushiol-specific T cells from the peripheral blood of patients with poison ivy dermatitis. Multiple CD8+ (T8+) urushiol-specific clones were derived. All clones that proliferated in response to a crude extract of T. radicans also proliferated in response to purified urushiol. Thus, urushiol appears to be the single immunogenic component of T. radicans resin. Pentadecylcatechol (PDC), which differs from urushiol only in the lack of unsaturated bonds in its lipophilic tail, stimulated only one of seven clones tested. This suggests that the double bonds in the C15 lipophilic tail of urushiol are required for antigenicity. Several of the CD8+ urushiol-specific clone suppressed pokeweed mitogen-induced IgG production in the presence of urushiol. Suppression was triggered specifically by urushiol and required MHC compatibility both for the antigen-presenting cells and the responding B cells. These suppressor clones were isolated from convalescent blood and may represent a mechanism for the termination of an allergic contact dermatitis. [PubMed - indexed for MEDLINE], Epidermal keratinocytes in culture have been shown to produce many cytokines, and their proteins have been identified in skin tissue samples. It has therefore been assumed that these cytokines are transcribed in vivo by the epidermis in response to contact allergens. In this report, in situ hybridization was used to detect the messenger RNAs for interleukin-1 alpha (IL-1 alpha), interleukin-1 beta (IL-1 beta) and tumour necrosis factor-alpha (TNF-alpha) in samples of human skin prior to and at various times after application of urushiol, the immunogenic component of poison ivy/oak. In sensitive subjects, IL-1 alpha and TNF-alpha mRNAs showed a progressive increase in transcript levels that paralleled the clinical and histological features of the inflammatory process. The time-course of the IL-1 beta response differed from that of IL-1 alpha and TNF-alpha, in that there was an early (by 6 h after urushiol administration) elevation in IL-1 beta mRNA that occurred before there was evidence of inflammation and had returned to background levels by 72 h when the reaction had reached its peak. In contrast to urushiol-sensitive subjects, urushiol-anergic individuals did not exhibit an increase in IL-1 alpha, IL-1 beta or TNF-alpha mRNA levels. The data provide evidence for an in vivo role for epidermal IL-1 alpha, IL-1 beta and TNF-alpha transcription in the regulation of IL-1 beta and TNF-alpha polypeptide levels in the epidermis in response to this common contact allergen. [PubMed - indexed for MEDLINE], Urushiol is fat-soluble, penetrates the stratum corneum, and binds to Langerhans cells in the epidermis. These haptenated cells then migrate to lymph nodes, where T cells are activated; they then return to the skin, where they are involved in the dermatitis, The ability of small molecules such as urushiol, present as a wax on the poison ivy leaf surface, to cause allergic contact dermatitis (rhus dermatitis) has fascinated immunologists for decades. Current dogma suggests that these epicutaneously applied catechol-containing molecules serve as haptens to conjugate with larger proteins via reactive o-quinone intermediates. These complexes are then recognized as foreign antigens by the immune system and elicit a hypersensitivity reaction. Phorbol ester can directly induce cultured keratinocyte (KC) intercellular adhesion molecule-1 (ICAM-1) expression via a protein kinase C (PK-C)-dependent mechanism. As urushiol is also a known PK-C agonist, we asked if topical application of a poison ivy/oak mixture could directly induce epidermal KC ICAM-1 expression. During the pre-erythematous phase of this reaction (4 to 20 hours), epidermal KCs expressed ICAM-1; this "initiation phase" preceded the appearance of activated memory T lymphocytes in the papillary dermis, and thus appeared to be nonlymphokine mediated. A near-contiguous cellular-adhesion molecular network was identified by ICAM-1 staining of basal KCs, dermal dendrocytes, and endothelial cells. During the second 24-hour period with the onset of erythema and edema, there was an "amplification phase" of more intense KC ICAM-1 expression coupled with relatively weak KC HLA-DR expression that coincided with dermal and epidermal T-cell infiltration. This suggests the presence of lymphokines, such as gamma interferon, during the amplification phase because of KC HLA-DR expression. On cultured KCs, urushiol directly induced ICAM-1 expression but not HLA-DR. Thus, in addition to functioning as an antigenic hapten, urushiol directly induces KC ICAM-1 expression. The KC ICAM-1 expression may then alter the dynamic trafficking of memory T cells in the epidermis, so as to initiate cutaneous inflammation in a nonantigen specific manner. This initiation phase is followed by T-cell infiltration and consequent lymphokine production that significantly amplifies the original stimulus. Thus much can still be learned about the molecular pathophysiology of this common type of cutaneous inflammation. [PubMed - indexed for MEDLINE]
Record name URUSHIOL
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Product Name

Urushiol

Color/Form

Pale yellow liquid

CAS RN

53237-59-5
Record name Urushiol
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Record name URUSHIOL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
7,500
Citations
WF Symes, CR Dawson - Journal of the American Chemical …, 1954 - ACS Publications
… differing only in the number of double bonds in the alkenyl side chainof urushiol. Majima postulated the following structures for the components of urushiol and indicated some …
Number of citations: 130 pubs.acs.org
H Je, J Won - Chemical Engineering Journal, 2021 - Elsevier
… The curing and adhesion of natural urushiol, a … of urushiol in water in the presence of Fe 3+ and showed the possibility of utilizing this material as an under-water adhesive. Urushiol …
Number of citations: 30 www.sciencedirect.com
H Xu, Z Lu, G Zhang - RSC advances, 2012 - pubs.rsc.org
We have synthesized a novel benzoxazine monomer and polybenzoxazine thermosetting resin based on urushiol, a natural product. Fourier transform infrared (FTIR) spectroscopy and …
Number of citations: 86 pubs.rsc.org
RS Kalish, KL Johnson - Journal of immunology (Baltimore, Md …, 1990 - journals.aai.org
… allergic contact dermatitis to urushiol. Lesions of urushiol dermatitis were biopsied and the T … Enrichment of urushiol specific T cells was detected in lesional skin or blister fluid of five of …
Number of citations: 126 journals.aai.org
D Kim, SL Jeon, J Seo - Progress in Organic Coatings, 2013 - Elsevier
… to prepare solid-type urushiol (YPUOH) from urushiol extracted from natural lacquer and … of urushiol or lacquer sap. To characterize the chemical structure of the as-prepared urushiol …
Number of citations: 23 www.sciencedirect.com
K Oka, F Saito, T Yasuhara, A Sugimoto - Contact Dermatitis, 2004 - Wiley Online Library
… To investigate the cross-reaction between mangol and urushiol, we also patch tested the same subjects with urushiol. The subject sensitive to II reacted to urushiol. 6 subjects with a …
Number of citations: 85 onlinelibrary.wiley.com
H Watanabe, A Fujimoto, J Nishida, T Ohishi… - Langmuir, 2016 - ACS Publications
… films of the catechol derivative urushiol. We synthesized hydrogenated urushiol (h-urushiol) by hydrogenating the double bonds in the long alkyl side chain of urushiol, and the physical …
Number of citations: 48 pubs.acs.org
JY Choi, CS Park, JO Choi, HS Rhim, HJ Chun - 2001 - jmb.or.kr
… urushiol-ethanol micro-emulsion with a unimodal size distribution by high-speed homogenization. This generated effective delivery of urushiol … to show that urushiol selectively inhibited …
Number of citations: 30 www.jmb.or.kr
R Oshima, Y Yamauchi, C Watanabe… - The Journal of Organic …, 1985 - ACS Publications
… attack of urushiol-semiquinone on the urushiol nucleus affords biphenyls. Urushiol-quinone … of the semiquinone abstracts hydride from the side chain of triolefinic urushiol, 3-[8/(Z),lTCE),…
Number of citations: 110 pubs.acs.org
WL Epstein, H Baer, CR Dawson… - Archives of …, 1974 - jamanetwork.com
More than 500 volunteers were patch tested with dilutions of purified poison oak urushiol in acetone. Of this group, 69 subjects participated in three experiments that conclusively …
Number of citations: 66 jamanetwork.com

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